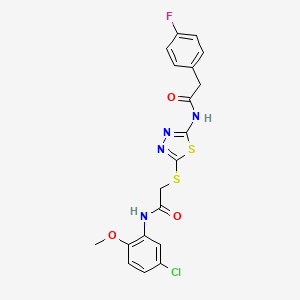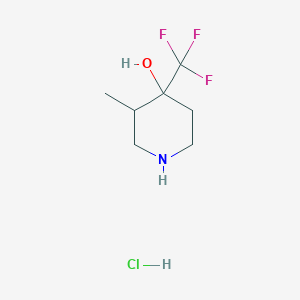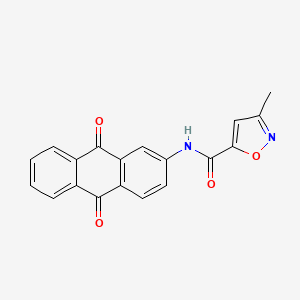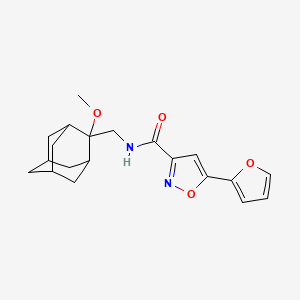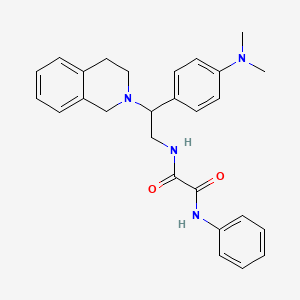
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide is a complex organic compound known for its unique structural properties and various scientific applications. It encompasses a range of functionalities that make it a subject of interest in different fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide generally involves multi-step organic synthesis techniques:
Step 1: Formation of 3,4-Dihydroisoquinoline Derivative
Reactants: Isoquinoline, hydrogen gas, and a suitable catalyst.
Conditions: High temperature and pressure conditions are typically required.
Step 2: Synthesis of Dimethylaminophenyl Ethyl Compound
Reactants: 4-(dimethylamino)benzaldehyde, ethylamine.
Conditions: Reflux in an appropriate solvent like ethanol.
Step 3: Coupling Reaction
Reactants: 3,4-Dihydroisoquinoline derivative, Dimethylaminophenyl Ethyl Compound.
Conditions: Coupling agents like EDCI/HOBt can be used, with an inert atmosphere to prevent side reactions.
Step 4: Formation of this compound
Reactants: Coupled product, phenyl oxalamide.
Conditions: Reflux in a suitable solvent like dichloromethane, under an inert atmosphere.
Industrial Production Methods
For large-scale production, continuous flow synthesis and optimization of reaction parameters can significantly enhance yield and purity. Industrial methods might involve automated processes with stringent control of temperature, pressure, and reagent flow rates.
化学反应分析
Types of Reactions
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic medium, controlled temperature.
Reduction
Reagents: Lithium aluminum hydride, hydrogen gas.
Conditions: Reflux, atmospheric or higher pressure.
Substitution
Reagents: Halides, nucleophiles like alkoxides.
Conditions: Anhydrous conditions, inert atmosphere.
Common Reagents and Conditions
Oxidation Reagents: : Strong oxidizing agents like permanganates and chromates.
Reduction Reagents: : Common reducing agents such as lithium aluminum hydride.
Substitution Reagents: : Halides, nucleophiles, and suitable bases.
Major Products Formed
The reactions of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide typically result in derivatives modified at the phenyl or isoquinoline moieties, offering a range of compounds for further study or application.
科学研究应用
Chemistry
In organic synthesis, it serves as a versatile intermediate for creating complex molecules. It is often used as a precursor for pharmaceuticals and other bioactive compounds.
Biology
The compound has been investigated for its potential in inhibiting various enzymes, which can be crucial in studying metabolic pathways and developing inhibitors.
Medicine
Due to its bioactivity, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide is studied for therapeutic applications, including cancer and neurodegenerative diseases.
Industry
In industrial settings, its derivatives are used in the synthesis of high-value chemicals and in the development of novel materials with specific functional properties.
作用机制
Molecular Targets and Pathways
This compound typically exerts its effects by interacting with specific enzymes or receptors in biological systems. Its mechanism of action involves binding to the active sites of target proteins, altering their activity, and thereby modulating cellular processes.
相似化合物的比较
Unique Aspects
Compared to structurally similar compounds, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide stands out due to its distinctive combination of functional groups that confer unique reactivity and biological activity.
List of Similar Compounds
N-(2-(4-(dimethylamino)phenyl)ethyl)-N-phenyloxalamide
N1-(2-(isoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)-N2-phenyloxalamide
These analogs share structural similarities but differ in the specific functional groups or side chains, influencing their reactivity and applications.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2/c1-30(2)24-14-12-21(13-15-24)25(31-17-16-20-8-6-7-9-22(20)19-31)18-28-26(32)27(33)29-23-10-4-3-5-11-23/h3-15,25H,16-19H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDCHTBFLLZDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2987006.png)
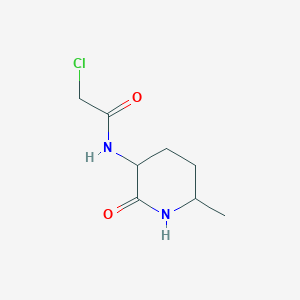

![4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzene-1-sulfonamide](/img/structure/B2987010.png)

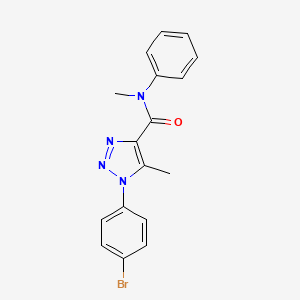
![ethyl 5-(2-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987017.png)
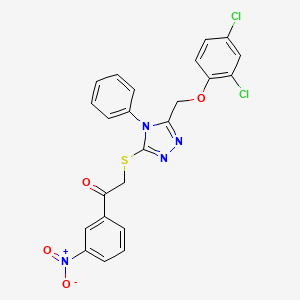
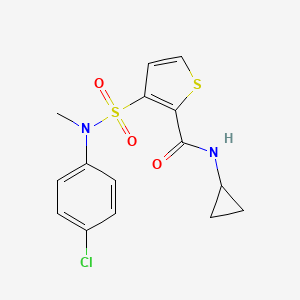
![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2987022.png)
